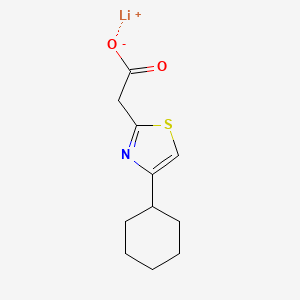

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

Description

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a lithium salt of a thiazole-derived carboxylic acid. The compound features a cyclohexyl substituent at the 4-position of the thiazole ring, which confers steric bulk and lipophilicity.

Properties

IUPAC Name |

lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVMJWXBKXNNBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(CC1)C2=CSC(=N2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or ethanol, at room temperature. The product is then isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Core

The thiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Lithium(1+) Ion 2-(4-Cyclopropyl-1,3-Thiazol-2-yl)Acetate (CAS 2089256-12-0)

This analog replaces the cyclohexyl group with a smaller cyclopropyl substituent. The cyclopropyl moiety is less lipophilic and may enhance solubility compared to the cyclohexyl variant.

Methyl 2-(2-Hydroxybenzamido)-1,3-Thiazole-5-Carboxylate

A thiazolide derivative studied for its inhibitory activity against SARS-CoV-2 Main Protease. The hydroxybenzamido group at the 2-position and ester functionality at the 5-position suggest enhanced hydrogen-bonding capacity and metabolic stability compared to the cyclohexyl-substituted target compound .

Ethyl {2-[2-(Acetyloxy)Benzamido]-1,3-Thiazole-4-Sulfonyl}Acetate

This compound, active against SARS-CoV-2 Methyltransferase, incorporates a sulfonylacetate group, which may improve binding affinity but reduce membrane permeability relative to the simpler acetate group in the target compound .

Biological Activity

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. The thiazole ring, known for its pharmacological significance, combined with the cyclohexyl substitution, suggests potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are controlled to optimize yield and purity, followed by purification techniques like recrystallization or chromatography.

Structural Features

The compound features a lithium ion coordinated to a thiazole ring substituted at position 2 with a cyclohexyl group. This structural arrangement is significant as it influences both the chemical reactivity and biological interactions of the compound.

Anticancer Potential

Research indicates that thiazole derivatives exhibit promising anticancer activities. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. For example, studies have demonstrated that modifications at position 4 can lead to increased potency against cancer cells, with IC50 values reported in the low micromolar range .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis of thiazole derivatives revealed that electron-donating groups at specific positions significantly enhance anticancer activity. In particular, compounds with hydrophobic interactions were noted to be more effective against Bcl-2 overexpressing cancer cells. The unique cyclohexyl substitution in this compound may similarly affect its interaction with target proteins involved in cancer cell proliferation .

Antioxidant Activity

Thiazole-containing compounds are also recognized for their antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Compounds structurally similar to this compound have shown significant inhibition of oxidative stress markers in vitro .

Comparative Analysis of Antioxidant Efficacy

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Thiazolidinone derivative | 0.54 ± 0.01 | Lipid peroxidation inhibition |

| Vitamin C (control) | 1 | Standard antioxidant |

Neuroprotective Effects

Lithium ions are known for their neuroprotective properties, particularly in mood stabilization and neurodegenerative disease management. The incorporation of the thiazole moiety may enhance these effects through modulation of neurotransmitter systems and neuroinflammation pathways.

Future Directions and Research Implications

Given the promising biological activities associated with this compound, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Clinical Trials : Exploring its efficacy in clinical settings for conditions such as cancer and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.